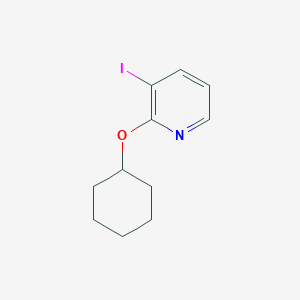

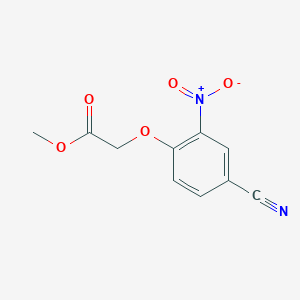

![molecular formula C18H26N2O2 B1452970 3,4-Dihidro-2H-espiro[isoquinolina-1,4'-piperidina]-1'-carboxilato de tert-butilo CAS No. 1160247-65-3](/img/structure/B1452970.png)

3,4-Dihidro-2H-espiro[isoquinolina-1,4'-piperidina]-1'-carboxilato de tert-butilo

Descripción general

Descripción

This compound is a derivative of tert-butyl and dihydroisoquinoline . It’s a complex organic compound that falls under the category of spiro compounds, which are bicyclic compounds with two rings sharing a single atom .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro configuration involving an isoquinoline and a piperidine ring . An X-ray crystallographic analysis could provide more detailed information about its structure .Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the functional groups present in the molecule. Hydrolysis reactions have been observed in similar compounds . More specific reactions would depend on the exact structure and substituents of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as tert-butyl alcohol, are colorless solids that are miscible with water, ethanol, and diethyl ether . The compound’s properties such as melting point, boiling point, and solubility would need to be determined experimentally .Aplicaciones Científicas De Investigación

Química Medicinal

En química medicinal, este compuesto se utiliza como un bloque de construcción para la síntesis de moléculas complejas. Es particularmente valioso en la creación de bibliotecas de moléculas pequeñas durante los procesos de descubrimiento de fármacos. Su estructura rígida espirocíclica se explota a menudo para imitar bucles de péptidos restringidos, que son cruciales en la interacción con objetivos biológicos .

Síntesis Orgánica

Como intermedio de síntesis, 3,4-Dihidro-2H-espiro[isoquinolina-1,4’-piperidina]-1’-carboxilato de tert-butilo se utiliza en síntesis orgánica para introducir motivos espirocíclicos en compuestos orgánicos más complejos. Su reactividad permite diversas transformaciones de grupos funcionales y reacciones de acoplamiento cruzado, que son esenciales en la construcción de diversas moléculas orgánicas .

Farmacología

En farmacología, los derivados de este compuesto se exploran por sus posibles actividades biológicas. El marco espirocíclico puede influir en las propiedades farmacocinéticas y farmacodinámicas de estos derivados, lo que los convierte en candidatos para una mayor evaluación como agentes terapéuticos .

Bioquímica

Los bioquímicos estudian la interacción de los derivados de este compuesto con enzimas y proteínas. Al modificar el grupo tert-butilo o las porciones de isoquinolina y piperidina, los investigadores pueden investigar las relaciones estructura-actividad que rigen las interacciones biológicas .

Ingeniería Química

En ingeniería química, este compuesto se utiliza en el desarrollo de procesos para la síntesis de productos químicos finos. Su estabilidad en diversas condiciones lo convierte en un candidato ideal para el desarrollo de rutas sintéticas escalables para la producción industrial .

Neurofarmacología

Se están investigando los derivados de este compuesto por sus propiedades neurofarmacológicas. La estructura espirocíclica de piperidina es de interés para el desarrollo de nuevos fármacos para el sistema nervioso central (SNC), con posibles aplicaciones en el tratamiento de enfermedades neurodegenerativas .

Biología Molecular

En biología molecular, el compuesto se utiliza como una sonda para estudiar interacciones moleculares. Su capacidad de ser etiquetado con grupos fluorescentes lo convierte en una herramienta útil para la imagen y el seguimiento en entornos celulares .

Nanotecnología

Los derivados del compuesto se investigan para su uso en nanotecnología, particularmente en el diseño de máquinas moleculares y sensores. La forma tridimensional única del núcleo espirocíclico se puede aprovechar para crear nanoestructuras novedosas .

Mecanismo De Acción

The mechanism of action of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is not yet fully understood. However, it is believed that tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is able to interact with a variety of molecules in the body, including proteins, enzymes, and receptors. It is believed that tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is able to bind to these molecules and modulate their activity, leading to the observed biological effects.

Biochemical and Physiological Effects

tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate has been found to possess a variety of biochemical and physiological effects. In vitro studies have found that tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is able to inhibit the release of inflammatory mediators, such as prostaglandin E2 and interleukin-1β, from macrophages. Additionally, tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate has been found to possess antioxidant activity, as it has been found to scavenge reactive oxygen species and reduce oxidative stress. tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate has also been found to possess anti-cancer activity, as it has been found to inhibit the growth of a variety of cancer cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate in laboratory experiments has a number of advantages and limitations. One advantage of using tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate in laboratory experiments is that it is relatively easy to synthesize and is readily available. Additionally, tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate is relatively stable and can be stored for long periods of time without significant degradation. However, one limitation of using tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate in laboratory experiments is that it can be difficult to accurately measure its concentration in solution.

Direcciones Futuras

There are a number of potential future directions for the study of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate. One potential direction is to further study the mechanism of action of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate in order to better understand its effects on the body. Additionally, further studies could be conducted in order to better understand the potential therapeutic applications of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate, such as its potential use in the treatment of cancer and other diseases. Additionally, further studies could be conducted in order to better understand the potential applications of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate in drug delivery. Finally, further studies could be conducted in order to better understand the potential toxicological effects of tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate and to develop methods to reduce its toxicity.

Propiedades

IUPAC Name |

tert-butyl spiro[3,4-dihydro-2H-isoquinoline-1,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-17(2,3)22-16(21)20-12-9-18(10-13-20)15-7-5-4-6-14(15)8-11-19-18/h4-7,19H,8-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNPIPNEOCUYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=CC=CC=C3CCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301130065 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1160247-65-3 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3,4-dihydrospiro[isoquinoline-1(2H),4′-piperidine]-1′-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301130065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)

![[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1452898.png)

![2-piperidin-1-yl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452899.png)

![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)

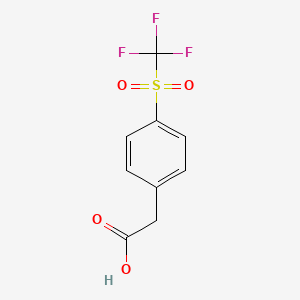

![4'-Chloro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1452902.png)

![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)